2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one
Description
Properties
Molecular Formula |
C14H12BrNO2S |
|---|---|
Molecular Weight |
338.22 g/mol |
IUPAC Name |
2-bromo-5-(3-methoxyphenyl)-5,6-dihydro-4H-1,3-benzothiazol-7-one |
InChI |
InChI=1S/C14H12BrNO2S/c1-18-10-4-2-3-8(5-10)9-6-11-13(12(17)7-9)19-14(15)16-11/h2-5,9H,6-7H2,1H3 |
InChI Key |
GVFLFZIAGIGFQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)C2CC3=C(C(=O)C2)SC(=N3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one typically involves the following steps:
Formation of the Thiazole Ring: The initial step involves the formation of the thiazole ring through the reaction of a suitable amine with a brominated phenyl compound.
Cyclization: The intermediate product undergoes cyclization to form the benzo[d]thiazole core.
Substitution Reactions:
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Catalytic Reactions: Use of catalysts to enhance reaction rates and selectivity.
Purification Techniques: Techniques such as recrystallization and chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amines or alcohols.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, alcohols.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in biological processes.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling pathways.
Disrupting Cellular Functions: Affecting cellular functions such as DNA replication, protein synthesis, and cell division.
Comparison with Similar Compounds
Comparison with Structural Analogs
Table 1: Key Structural and Physical Properties of Analogs
*Estimated using ’s LogP data for methyl analog (1.97) and substituent contribution rules.
Reactivity and Functional Group Impact
- Bromine vs. Amino/Methyl Substituents: Bromine at position 2 (target compound and CAS 1201633-72-8) facilitates nucleophilic substitution (e.g., Suzuki coupling) but reduces solubility due to hydrophobicity . Amino groups (CAS 1161776-13-1) enhance hydrogen bonding and polarity, improving solubility in polar solvents like ethanol . Methyl groups (CAS 17583-14-1) increase electron density on the thiazolone ring, accelerating electrophilic aromatic substitution .
3-Methoxyphenyl vs. Simpler Substituents :
Spectroscopic and Analytical Comparison
Table 2: Spectral Data of Selected Compounds
Biological Activity
2-Bromo-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one is a compound of interest in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, including antimicrobial and anticancer properties, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is C₁₄H₁₂BrNO₂S, with a molecular weight of approximately 338.22 g/mol. The compound features a bromine atom, a methoxyphenyl group, and a benzothiazole moiety, which contribute to its biological activities.
Antimicrobial Activity
Research indicates that compounds within the benzothiazole class exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of benzothiazole, including this compound, display activity against various bacterial strains.
Table 1: Antimicrobial Activity of Related Compounds
| Compound Name | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 50 µg/mL |
| 2-Amino-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Staphylococcus aureus | 25 µg/mL |
| 2-Chloro-5-(3-methoxyphenyl)-5,6-dihydrobenzo[d]thiazol-7(4H)-one | Pseudomonas aeruginosa | 30 µg/mL |
The above table summarizes the antimicrobial activity of related compounds. Notably, the compound shows promising results against Gram-positive and Gram-negative bacteria.
Anticancer Activity
In addition to antimicrobial properties, this compound has been evaluated for its anticancer potential. Studies have demonstrated its effectiveness against various cancer cell lines.
Table 2: Anticancer Activity Against Human Cell Lines
| Cell Line | IC₅₀ (µM) | Compound Tested |
|---|---|---|
| HepG-2 (Liver) | <25 | This compound |
| MCF-7 (Breast) | <30 | This compound |
| PC-3 (Prostate) | <35 | This compound |
The data indicates that the compound exhibits significant anti-proliferative effects on liver and breast cancer cell lines, with IC₅₀ values suggesting potent activity.
The exact mechanism by which this compound exerts its biological effects requires further investigation. However, it is hypothesized that the presence of the benzothiazole moiety may play a critical role in interacting with biological targets such as enzymes or receptors involved in cell proliferation and microbial resistance.
Case Studies
A recent study explored the synthesis of various benzothiazole derivatives and their biological evaluation. The findings revealed that modifications to the benzothiazole core significantly influenced both antimicrobial and anticancer activities. The study highlighted the potential for developing new therapeutic agents based on structural variations of compounds like this compound .
Q & A
Q. Table 1: Key Spectral Data for Structural Confirmation
| Technique | Expected Signals | Reference |
|---|---|---|
| ¹H NMR | δ 3.8 ppm (OCH₃), δ 2.5–3.0 ppm (CH₂), δ 7.2–7.4 ppm (aromatic) | |
| ¹³C NMR | 189 ppm (C=O), 95 ppm (C-Br), 160 ppm (C-OCH₃) | |
| IR | 1644 cm⁻¹ (C=O), 584 cm⁻¹ (C-S-C), 2958 cm⁻¹ (C-H) |
Q. Table 2: Optimization Parameters for Regioselective Bromination
| Parameter | Optimal Condition | Impact on Selectivity |
|---|---|---|
| Temperature | 0–5°C | Reduces di-bromination |
| Catalyst | NBS in CH₃COOH | Enhances electrophilic Br⁺ generation |
| Solvent | Anhydrous DCM | Minimizes hydrolysis of intermediates |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
